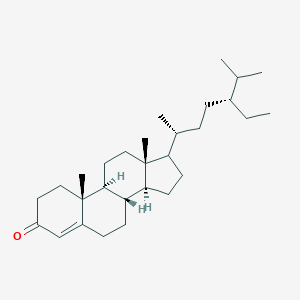

Sitostenone

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Sitostenon hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

5. Wirkmechanismus

Sitostenon entfaltet seine Wirkungen über verschiedene molekulare Ziele und Signalwege:

Antioxidation: Es fängt reaktive Sauerstoffspezies (ROS) ab und reguliert antioxidative Enzyme wie Guajakolperoxidase nach oben.

Entzündungshemmend: Hemmt die Produktion von proinflammatorischen Zytokinen und Mediatoren.

Krebshemmend: Hemmt die Proteinsynthese in Tumorzellen und verhindert so deren Proliferation.

Wirkmechanismus

Target of Action

Stigmast-4-en-3-one, also known as Sitostenone, primarily targets the E2F1 protein . E2F1 is a transcription factor that plays a crucial role in the control of the cell cycle and the action of tumor suppressor proteins. It is also associated with apoptosis .

Mode of Action

This compound interacts with its target, E2F1, by reducing its expression . This reduction in E2F1 expression leads to a decrease in the viability of liver cancer cells and induces apoptosis and ferroptosis .

Biochemical Pathways

The reduction of E2F1 by this compound affects several biochemical pathways. It increases the expression of Bax, a pro-apoptotic protein, and reduces the expression of GPX4, a key regulator of ferroptosis . Additionally, it enhances the cleavage of PARP, a protein involved in DNA repair and programmed cell death .

Pharmacokinetics

It is known that this compound is produced by the biotransformation of β-sitosterol using rhodococcus cells . The maximum formation of this compound is achieved in the presence of n-hexadecane and palmitic acid .

Result of Action

The action of this compound results in decreased viability and induced apoptosis and ferroptosis in liver cancer cells . It also increases cellular malondialdehyde (MDA) and lipid peroxidation levels . These changes contribute to the death of cancer cells and potentially slow the progression of the disease .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of n-hexadecane and palmitic acid enhances the formation of this compound . .

Safety and Hazards

Biochemische Analyse

Biochemical Properties

Stigmast-4-en-3-one plays a significant role in biochemical reactions. It is produced by the biotransformation of β-sitosterol using Rhodococcus actinobacteria . This process involves the oxidation of β-sitosterol, which is facilitated by the cholesterol oxidase reaction induced by palmitic acid . The maximum formation of Stigmast-4-en-3-one is achieved using an additional growth substrate n-hexadecane .

Cellular Effects

Stigmast-4-en-3-one has been found to have significant effects on various types of cells. For instance, it has been reported to decrease the viability and induce apoptosis and ferroptosis in liver cancer cells . This compound influences cell function by reducing E2F1, a transcription factor involved in cell cycle regulation .

Molecular Mechanism

The molecular mechanism of Stigmast-4-en-3-one involves its interaction with various biomolecules. It has been found to reduce the expression of E2F1 and upregulate p53 at both the mRNA and protein levels . This leads to changes in gene expression, which in turn influences cell function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Stigmast-4-en-3-one have been observed to change over time. The biocatalytic oxidation of β-sitosterol to Stigmast-4-en-3-one was optimized to decrease the bioconversion process duration from 7 to 5 days . This indicates the compound’s stability and its long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of Stigmast-4-en-3-one vary with different dosages in animal models. For instance, it has been found to exhibit significant antiplasmodial activity against Plasmodium falciparum 3D7, with IC50 values of 43.54 μg/mL . This suggests that the compound may have potential therapeutic applications in the treatment of malaria.

Metabolic Pathways

Stigmast-4-en-3-one is involved in the metabolic pathway of β-sitosterol biotransformation . This process involves the oxidation of β-sitosterol, facilitated by the cholesterol oxidase reaction induced by palmitic acid . The compound interacts with enzymes such as cholesterol oxidase and cofactors like palmitic acid in this pathway .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Sitostenon kann durch die Oxidation von Sitosterol, einem verbreiteten Phytosterol, synthetisiert werden. Der Oxidationsprozess beinhaltet typischerweise die Verwendung von Reagenzien wie Chromtrioxid (CrO3) in Essigsäure oder Pyridiniumchlorochromat (PCC) in Dichlormethan . Die Reaktionsbedingungen erfordern in der Regel kontrollierte Temperaturen und spezifische Reaktionszeiten, um sicherzustellen, dass das gewünschte Produkt erhalten wird.

Industrielle Produktionsmethoden: Die industrielle Produktion von Sitostenon beinhaltet oft die Extraktion und Reinigung aus pflanzlichen Quellen wie Cyperus rotundus und Macaranga magna Turrill . Der Extraktionsprozess umfasst die Lösungsmittelextraktion, gefolgt von chromatographischen Trenntechniken zur Isolierung und Reinigung von Sitostenon.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Sitostenon durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Sitostenon kann weiter oxidiert werden, um Stigmasta-3,6-dion zu bilden.

Reduktion: Es kann mit Hilfe von Reduktionsmitteln wie Natriumborhydrid (NaBH4) zu Sitosterol reduziert werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Chromtrioxid (CrO3), Essigsäure, Pyridiniumchlorochromat (PCC), Dichlormethan.

Reduktion: Natriumborhydrid (NaBH4), Ethanol.

Substitution: Verschiedene Nukleophile und Elektrophile unter kontrollierten Bedingungen.

Wichtigste gebildete Produkte:

Oxidation: Stigmasta-3,6-dion.

Reduktion: Sitosterol.

Substitution: Verschiedene substituierte Derivate, abhängig von den verwendeten Reagenzien.

Vergleich Mit ähnlichen Verbindungen

Sitostenon ist strukturell ähnlich anderen Phytosterolen wie:

Stigmasterol (C29H48O): Bekannt für seine cholesterolsenkenden Wirkungen.

Beta-Sitosterol (C29H50O): Weitgehend untersucht für sein Potenzial bei der Behandlung von gutartiger Prostatahyperplasie.

Stigmasta-4,22-dien-3-on (C29H46O): Teilt ähnliche biologische Aktivitäten, unterscheidet sich jedoch in seinen Doppelbindungspositionen.

Einzigartigkeit: Die einzigartige Kombination aus antioxidativen, entzündungshemmenden und krebshemmenden Eigenschaften von Sitostenon hebt es von anderen ähnlichen Verbindungen ab. Seine Fähigkeit, verschiedene chemische Reaktionen zu durchlaufen, macht es auch zu einer vielseitigen Verbindung in der synthetischen Chemie .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for Sitostenone involves a series of reactions starting with the compound sitosterol. The first step involves oxidation of sitosterol to form sitost-5-en-3β-ol, followed by dehydration to form sitost-5-en-3-one. This compound is then subjected to a series of reactions to form Sitostenone.", "Starting Materials": [ "Sitosterol", "Sodium periodate", "Sodium metaperiodate", "Sodium borohydride", "Acetic acid", "Sodium hydroxide", "Ethyl acetate", "Methanol", "Hexane" ], "Reaction": [ "Oxidation of sitosterol using sodium periodate in acetic acid to form sitost-5-en-3β-ol", "Dehydration of sitost-5-en-3β-ol using sodium metaperiodate in acetic acid to form sitost-5-en-3-one", "Reduction of sitost-5-en-3-one using sodium borohydride in methanol to form sitost-5-en-3-ol", "Oxidation of sitost-5-en-3-ol using sodium periodate in acetic acid to form sitost-5-en-3-one", "Cyclization of sitost-5-en-3-one using sodium hydroxide in ethyl acetate to form Sitostenone", "Purification of Sitostenone using hexane" ] } | |

CAS-Nummer |

1058-61-3 |

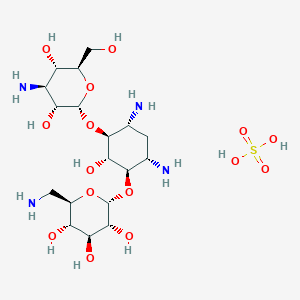

Molekularformel |

C29H48O |

Molekulargewicht |

412.7 g/mol |

IUPAC-Name |

(8S,9S,10R,13R,14S)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C29H48O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h18-21,24-27H,7-17H2,1-6H3/t20-,21-,24+,25?,26+,27+,28+,29-/m1/s1 |

InChI-Schlüssel |

RUVUHIUYGJBLGI-VCVIHXEESA-N |

Isomerische SMILES |

CC[C@H](CC[C@@H](C)C1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)C(C)C |

SMILES |

CCC(CCC(C)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)C(C)C |

Kanonische SMILES |

CCC(CCC(C)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)C(C)C |

Aussehen |

Powder |

| 67392-96-5 | |

Synonyme |

stigmast-4-en-3-one |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Sitostenone?

A1: this compound has the molecular formula C29H48O and a molecular weight of 412.69 g/mol.

Q2: What spectroscopic data is available for this compound?

A2: Structural characterization of this compound commonly involves techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). These methods help determine the compound's structure and confirm its identity. [, , , , , ]

Q3: Is this compound found naturally? If so, where?

A3: Yes, this compound is a naturally occurring steroid compound found in various plants. It has been isolated from the bark of Cryptomeria japonica [], the fruits of Terminalia catappa L. [], and the twigs of Millettia utilis Dunn. [], among other sources.

Q4: What are some potential biological activities of this compound?

A4: Research suggests that this compound might possess various biological activities, including:

- Anti-melanogenic properties: Studies indicate that this compound can inhibit tyrosinase activity and reduce melanin content in B16F10 cells, suggesting potential in cosmetic skin whitening. []

- α-glucosidase inhibitory activity: this compound has shown inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate metabolism, suggesting potential for managing type II diabetes mellitus. []

- Antibacterial activity: this compound, isolated from Cryptomeria japonica bark, displayed antibacterial activity, suggesting its potential as a natural bactericide. []

- Potential SARS-CoV-2 MPro inhibitor: Molecular docking studies suggest this compound could be a potential inhibitor of the SARS-CoV-2 main protease (MPro), a crucial target for COVID-19 treatment. []

Q5: How does this compound exert its α-glucosidase inhibitory effect?

A5: Molecular docking studies revealed that this compound exhibits a strong binding affinity to the α-glucosidase enzyme, specifically from Saccharomyces cerevisiae. The binding energy (ΔG) was calculated to be -10.61 kcal/mol with an inhibition constant (Ki) of 0.02 µM. The this compound molecule interacts with 18 amino acid residues within the enzyme's active site, potentially hindering its catalytic activity and thus inhibiting carbohydrate breakdown. []

Q6: What are the potential applications of this compound in drug development?

A6: this compound's diverse biological activities make it a promising candidate for drug development, particularly in the following areas:

Q7: What is known about the stability of this compound?

A7: While detailed information on the stability of this compound under various conditions is limited in the provided research, one study suggests that the extraction method may impact its stability. A Soxhlet extraction of Gongronema latifolium, which contains this compound, resulted in moderate antidiabetic activity. The authors propose that this extraction method might degrade heat-liable compounds, potentially impacting this compound's stability and activity. []

Q8: What is known about the safety and toxicology of this compound?

A8: The provided research does not include comprehensive data on the toxicity profile and long-term effects of this compound. Further investigation is crucial to establish its safety for potential therapeutic applications.

Q9: What analytical techniques are used to identify and quantify this compound?

A9: Various analytical techniques are employed to identify and quantify this compound, including:

- Gas Chromatography-Mass Spectrometry (GC-MS): This technique is commonly used to separate and identify volatile and semi-volatile compounds, like this compound, in complex mixtures based on their mass-to-charge ratio. [, , , ]

- High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique used to separate, identify, and quantify this compound in various matrices, particularly when combined with detection methods like UV-Vis or mass spectrometry. [, ]

- Thin Layer Chromatography (TLC): This simple and cost-effective technique is employed for the initial screening and separation of this compound from other compounds in plant extracts. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Sodium 2-[methyl(1-oxooctadecyl)amino]ethanesulphonate](/img/structure/B90075.png)

![2,7-Diazaspiro[4.4]nonane](/img/structure/B90081.png)

![tert-Butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate hydrochloride](/img/structure/B90111.png)